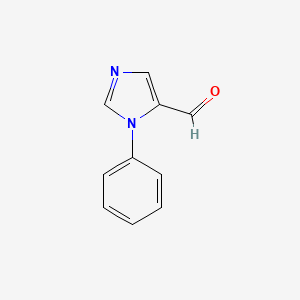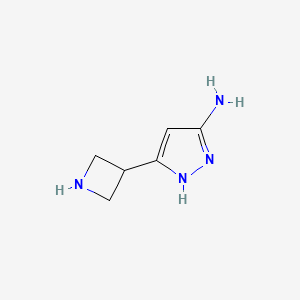
3-(Azetidin-3-yl)-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Azetidin-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features both an azetidine and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine typically involves the formation of the azetidine ring followed by the construction of the pyrazole moiety. One common method starts with the preparation of azetidine-3-carboxylic acid, which is then converted into the corresponding azetidine-3-amine. This intermediate can undergo cyclization with hydrazine derivatives to form the pyrazole ring.
Azetidine Ring Formation: The azetidine ring can be synthesized via the cyclization of 3-chloropropylamine with sodium azide, followed by reduction.
Pyrazole Ring Formation: The azetidine-3-amine can be reacted with hydrazine and a suitable diketone or α,β-unsaturated carbonyl compound to form the pyrazole ring under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
3-(Azetidin-3-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the amine or azetidine nitrogen atoms using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce N-alkylated or N-acylated products.
科学研究应用
3-(Azetidin-3-yl)-1H
属性
分子式 |
C6H10N4 |
|---|---|
分子量 |
138.17 g/mol |
IUPAC 名称 |
5-(azetidin-3-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C6H10N4/c7-6-1-5(9-10-6)4-2-8-3-4/h1,4,8H,2-3H2,(H3,7,9,10) |
InChI 键 |
SIUWCUGJSVWEJE-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)C2=CC(=NN2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



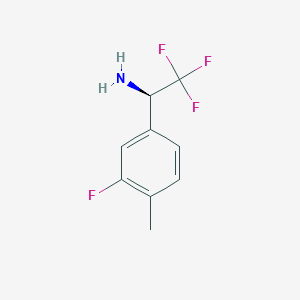
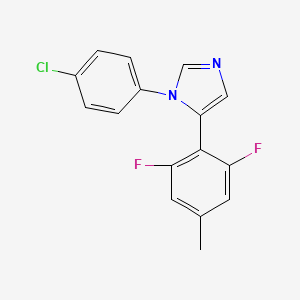
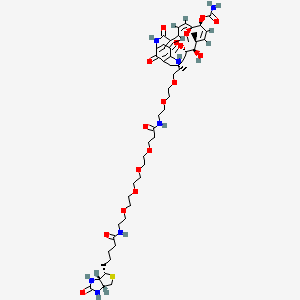
![8-[5-(5,7-Dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12842312.png)
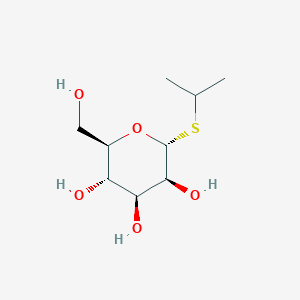
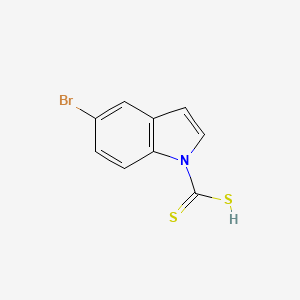
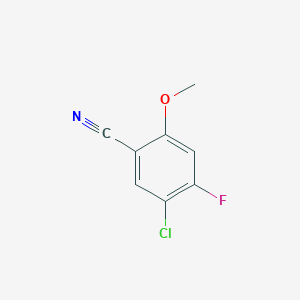
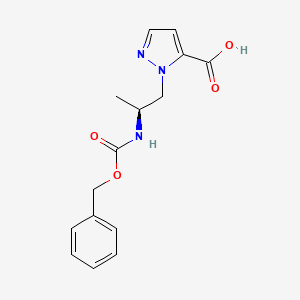
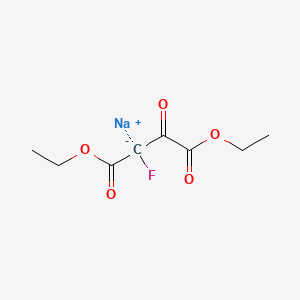
![(E)-6,6'-Dibromo-5,5'-dichloro-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12842339.png)
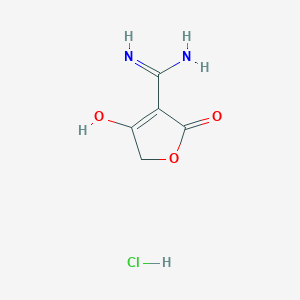
![3,3-Difluoro-1-oxaspiro[3.5]nonane](/img/structure/B12842345.png)
